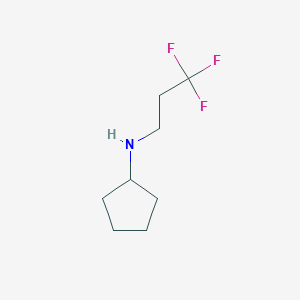

N-(3,3,3-trifluoropropyl)cyclopentanamine

Description

N-(3,3,3-Trifluoropropyl)cyclopentanamine (CAS 1183610-06-1) is a fluorinated amine derivative featuring a cyclopentane ring linked to a trifluoropropyl group. This compound is notable for its unique physicochemical properties, including high lipophilicity due to the trifluoromethyl (-CF₃) group, which enhances membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(3,3,3-trifluoropropyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)5-6-12-7-3-1-2-4-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYWFNVZONFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3,3,3-trifluoropropyl)cyclopentanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoropropyl group enhances the compound's stability and binding affinity, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

N-(3,3,3-Trifluoropropyl)cyclobutanamine (CAS 1344091-41-3)

- Structural Difference : Cyclobutane replaces the cyclopentane ring.

- Lipophilicity: Reduced steric bulk compared to cyclopentane may lower logP slightly, affecting solubility and bioavailability.

- Applications : Likely explored in medicinal chemistry for its balance between lipophilicity and conformational flexibility .

N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine

- Structural Difference : A bromo-fluorophenylmethyl group replaces the trifluoropropyl chain.

- Solubility: Increased polarity from the aromatic system may improve aqueous solubility compared to the aliphatic trifluoropropyl group.

- Applications: Potential intermediate in pharmaceuticals targeting halogen-sensitive biological pathways .

N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine

- Structural Difference : A trifluoromethoxy (-OCF₃) phenyl group substitutes the trifluoropropyl chain.

- Impact on Properties :

- Metabolic Stability : The trifluoromethoxy group is more resistant to oxidative metabolism than aliphatic chains, enhancing pharmacokinetic profiles.

- Electron Distribution : The oxygen atom in -OCF₃ introduces polarity, balancing lipophilicity and solubility.

- Applications : Useful in CNS drug development where blood-brain barrier penetration is critical .

N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine (CAS 1823933-34-1)

- Structural Difference : Chlorine and fluorine substituents on an aromatic ring replace the trifluoropropyl group.

- Impact on Properties :

- Halogen Bonding : Chlorine’s larger atomic radius facilitates stronger halogen bonding, useful in protein-ligand interactions.

- Thermal Stability : Aromatic systems generally exhibit higher thermal stability compared to aliphatic chains.

- Applications : Investigated in antimicrobial or anticancer agents due to halogen-mediated bioactivity .

Role in Agrochemicals

N-(3,3,3-Trifluoropropyl)cyclopentanamine derivatives are pivotal in pesticidal compositions. For example, Dow AgroSciences utilized similar trifluoropropylthio groups in propanamide derivatives to enhance pest resistance management . The trifluoropropyl group’s electronegativity disrupts insect neural receptors, improving compound efficacy.

Pharmaceutical Relevance

The trifluoropropyl motif is featured in bioactive molecules like Cangrelor (CAS 163706-06-7), an antiplatelet agent where the -CF₃ group stabilizes the molecule against enzymatic degradation .

Biological Activity

N-(3,3,3-trifluoropropyl)cyclopentanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a trifluoropropyl group. This specific substitution pattern enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and signaling pathways.

- Receptor Binding : this compound acts as a ligand for specific receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activity Data

Research studies have demonstrated the compound's diverse biological activities across different assays. The following table summarizes key findings:

| Biological Activity | Assay Type | IC50/EC50 Values | Notes |

|---|---|---|---|

| Enzyme Inhibition | Kinase Assay | 130 nM | Significant inhibition of GSK-3β |

| Antiparasitic Activity | Plasmodium Assay | Not specified | Reduced potency with structural modifications |

| Cell Viability | Cytotoxicity Assay | Varies by cell type | Effects depend on concentration and exposure |

Case Study 1: Antiparasitic Activity

A study investigated the effects of this compound on Plasmodium species. The compound exhibited some degree of antiparasitic activity; however, modifications to its structure resulted in significant changes in potency. The study highlighted the importance of structural integrity for maintaining biological efficacy .

Case Study 2: Enzyme Interaction

In another research effort, this compound was evaluated for its binding affinity to GSK-3β. The results indicated that the compound displayed an IC50 value of 130 nM, suggesting a promising potential for therapeutic applications in neurodegenerative diseases .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity while minimizing toxicity. Modifications such as N-methylation have been explored to improve metabolic stability and receptor binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.